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Compound of Interest

Compound Name: Lsd1-IN-5

Cat. No.: B12422971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged

as a critical epigenetic regulator and a promising therapeutic target in oncology. LSD1 plays a

pivotal role in tumorigenesis and cancer progression by demethylating histone H3 at lysine 4

(H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes. The

development of small molecule inhibitors of LSD1 is a highly active area of research. Lsd1-IN-
5, also identified as compound 4e in the scientific literature, is a potent and reversible inhibitor

of LSD1, derived from a resveratrol scaffold.[1][2] This technical guide provides an in-depth

overview of the synthesis and purification methods for Lsd1-IN-5, compiled from published

research.

Chemical Properties and Biological Activity
A summary of the key properties of Lsd1-IN-5 is presented in the table below.
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Property Value Reference

Compound Name Lsd1-IN-5 (Compound 4e) [1][2]

Molecular Formula C₁₅H₁₃BrN₂O₃ [2]

Molecular Weight 349.18 g/mol [2]

CAS Number 2035912-55-9 [2]

IC₅₀ (LSD1) 121 nM [1][2]

Mechanism of Action Reversible inhibitor of LSD1 [1]

Cellular Effect
Increases dimethylated Lys4 of

histone H3 (H3K4me2)
[1][2]

Synthesis of Lsd1-IN-5
The synthesis of Lsd1-IN-5 is achieved through a multi-step process starting from

commercially available reagents. The overall synthetic scheme is a modification of resveratrol

synthesis, tailored to introduce the desired functional groups for potent LSD1 inhibition.

Experimental Protocol
The following protocol is based on the methods described by Duan YC, et al. in the European

Journal of Medicinal Chemistry (2017).[1]

Step 1: Synthesis of the Stilbene Scaffold

The core stilbene structure is synthesized via a Wittig or Horner-Wadsworth-Emmons reaction.

This typically involves the reaction of a substituted benzaldehyde with a phosphonium ylide or

a phosphonate carbanion.

Reagents: Substituted benzaldehyde, phosphonium salt or phosphonate ester, strong base

(e.g., sodium hydride, potassium tert-butoxide).

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

Procedure:
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The phosphonium salt or phosphonate ester is dissolved in the anhydrous solvent under

an inert atmosphere (e.g., nitrogen or argon).

The solution is cooled to 0°C, and the strong base is added portion-wise. The mixture is

stirred until the ylide or carbanion formation is complete.

A solution of the substituted benzaldehyde in the same anhydrous solvent is added

dropwise to the reaction mixture at 0°C.

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

The reaction is quenched with water and the product is extracted with an organic solvent

(e.g., ethyl acetate).

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

Step 2: Introduction of the Amidoxime Moiety

The amidoxime functional group, crucial for the inhibitory activity of Lsd1-IN-5, is introduced by

reacting a nitrile precursor with hydroxylamine.

Reagents: Stilbene-nitrile intermediate, hydroxylamine hydrochloride, base (e.g., sodium

carbonate or triethylamine).

Solvent: Ethanol or a mixture of ethanol and water.

Procedure:

The stilbene-nitrile intermediate is dissolved in the solvent.

Hydroxylamine hydrochloride and the base are added to the solution.

The reaction mixture is heated to reflux and stirred for 4-8 hours.

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.
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The residue is partitioned between water and an organic solvent.

The organic layer is collected, dried, and concentrated to yield the crude Lsd1-IN-5.

Purification of Lsd1-IN-5
Purification of the crude product is essential to obtain Lsd1-IN-5 with high purity for biological

assays and further studies. The primary methods employed are column chromatography and

recrystallization. For more challenging separations, high-performance liquid chromatography

(HPLC) is utilized.

Experimental Protocol
1. Silica Gel Column Chromatography:

Stationary Phase: Silica gel (200-300 mesh).

Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane. The optimal gradient

is determined by TLC analysis of the crude product.

Procedure:

A slurry of silica gel in the initial mobile phase solvent is packed into a glass column.

The crude Lsd1-IN-5 is adsorbed onto a small amount of silica gel and loaded onto the

top of the column.

The column is eluted with the mobile phase, gradually increasing the polarity by increasing

the percentage of ethyl acetate.

Fractions are collected and analyzed by TLC.

Fractions containing the pure product are combined and the solvent is evaporated under

reduced pressure.

2. Recrystallization:
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Solvent System: A suitable solvent or solvent mixture in which the compound has high

solubility at elevated temperatures and low solubility at room temperature or below (e.g.,

ethanol/water, ethyl acetate/hexane).

Procedure:

The crude or partially purified Lsd1-IN-5 is dissolved in a minimal amount of the hot

solvent.

The solution is allowed to cool slowly to room temperature, and then further cooled in an

ice bath to induce crystallization.

The resulting crystals are collected by vacuum filtration, washed with a small amount of

cold solvent, and dried under vacuum.

3. High-Performance Liquid Chromatography (HPLC):

For obtaining highly pure Lsd1-IN-5, preparative reversed-phase HPLC (RP-HPLC) can be

employed.

Column: A C18 stationary phase is commonly used.

Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of

trifluoroacetic acid (TFA) to improve peak shape.

Detection: UV detection at a wavelength where the compound absorbs strongly.

Procedure:

The sample is dissolved in a suitable solvent and filtered through a 0.22 µm filter.

The sample is injected onto the HPLC column.

The elution is performed using a programmed gradient.

Fractions corresponding to the main peak are collected.
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The solvent is removed by lyophilization or evaporation to yield the highly purified Lsd1-
IN-5.

Data Summary
The following table summarizes typical quantitative data associated with the synthesis and

purification of Lsd1-IN-5 and related analogs as reported in the literature.

Parameter Typical Value

Reaction Yield (Overall) 40-60%

Purity (after Column Chromatography) >95%

Purity (after HPLC) >98%

¹H NMR Consistent with the structure of Lsd1-IN-5

Mass Spectrometry (MS)
[M+H]⁺ peak corresponding to the molecular

weight

Visualizing Key Processes
To better illustrate the workflow and underlying biological mechanism, the following diagrams

are provided.
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Caption: Synthetic workflow for Lsd1-IN-5.
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Caption: Lsd1-IN-5 mechanism of action.

Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of

Lsd1-IN-5, a potent and reversible LSD1 inhibitor. The detailed protocols and data presented

herein are intended to serve as a valuable resource for researchers in the fields of medicinal

chemistry, chemical biology, and drug discovery, facilitating the development of novel

epigenetic-based therapies. The provided diagrams offer a clear visualization of the synthetic

workflow and the inhibitor's mechanism of action, aiding in the conceptual understanding of

these processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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